molecular formula C23H14N2O6 B11688901 2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11688901
M. Wt: 414.4 g/mol
InChI Key: DQMVAMQKBJAZGV-UHFFFAOYSA-N
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Description

2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both acetyl and nitrophenyl groups attached to an isoindole dione core

Preparation Methods

The synthesis of 2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as phthalic anhydride, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the isoindole core in the presence of a strong base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s acetyl and nitrophenyl groups allow it to form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-(3-acetylphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione: This compound lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione: This compound lacks the acetyl group, which may affect its biological activity and chemical reactivity.

    2-(3-nitrophenyl)-1H-isoindole-1,3(2H)-dione: This compound lacks both the acetyl and nitrophenyl groups, making it less versatile in terms of chemical and biological applications.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C23H14N2O6

Molecular Weight

414.4 g/mol

IUPAC Name

2-(3-acetylphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C23H14N2O6/c1-13(26)14-4-2-6-17(10-14)24-22(28)19-9-8-16(12-20(19)23(24)29)21(27)15-5-3-7-18(11-15)25(30)31/h2-12H,1H3

InChI Key

DQMVAMQKBJAZGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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